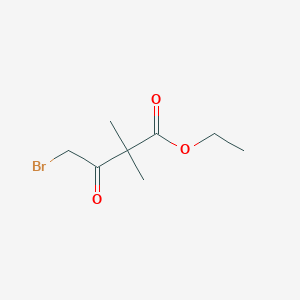

Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate

Description

Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate (CAS: 63891-88-3) is a brominated β-keto ester with the molecular formula C₈H₁₃BrO₃ and a molecular weight of 237.09 g/mol . Its structure features a bromine atom at the 4th position, a ketone group at the 3rd position, and two methyl groups at the 2nd position (SMILES: CCOC(=O)C(C)(C)C(=O)CBr) . This compound is widely used in organic synthesis, leveraging its bromine as a leaving group and the ketone for nucleophilic reactions.

Properties

IUPAC Name |

ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO3/c1-4-12-7(11)8(2,3)6(10)5-9/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIXCENTXGJBFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63891-88-3 | |

| Record name | ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate can be synthesized through a multi-step process:

Bromination of 2,2-dimethyl-3-oxobutanoic acid: The starting material, 2,2-dimethyl-3-oxobutanoic acid, is brominated using bromine in the presence of a suitable solvent like acetic acid.

Industrial Production Methods

In industrial settings, the synthesis of ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate typically involves similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Nucleophilic substitution: Products include ethyl 4-azido-2,2-dimethyl-3-oxobutanoate, ethyl 4-thiocyanato-2,2-dimethyl-3-oxobutanoate, and ethyl 4-methoxy-2,2-dimethyl-3-oxobutanoate.

Reduction: Ethyl 4-bromo-2,2-dimethyl-3-hydroxybutanoate.

Oxidation: Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoic acid.

Scientific Research Applications

Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate is used in various scientific research applications:

Organic synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal chemistry: The compound is used to develop new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

Biological studies: It is employed in the study of enzyme mechanisms and metabolic pathways.

Industrial applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in various addition and reduction reactions. The compound’s molecular targets and pathways depend on the specific reactions and applications it is used for.

Comparison with Similar Compounds

Methyl 4-Bromo-3-Oxopentanoate (CAS: 129306-05-4)

- Structural Differences: Replaces the ethyl ester with a methyl group and extends the carbon chain (pentanoate vs. butanoate).

- Molecular Weight : Estimated ~223.06 g/mol (C₆H₉BrO₃), lighter due to the shorter ester chain.

- Reactivity : The methyl ester may hydrolyze faster than ethyl esters under basic conditions. The longer chain could enhance lipophilicity .

Ethyl 1-(2-Bromoacetyl)cyclopropanecarboxylate (CAS: 609-13-2)

- Structural Differences : Incorporates a cyclopropane ring adjacent to the bromoacetyl group.

- Bromine is positioned on the acetyl group, altering its role as a leaving group compared to the target compound .

Ethyl 2,2-Dimethyl-3-Oxobutanoate (CAS: 597-04-6)

- Key Difference : Lacks the bromine atom at the 4th position.

- Implications: Without bromine, this compound cannot participate in substitution or elimination reactions involving halogen leaving groups. Its primary utility lies in keto-enol tautomerism-driven reactions .

Ethyl 4-Bromo-2,2-Dimethyl-3-Oxohexanoate (CAS: 184841-14-3)

Ethyl 2-Bromo-3,3-Dimethylbutanoate (CAS: 1597397-20-0)

- Positional Isomerism : Bromine is at the 2nd position instead of the 4th, and the ketone group is absent.

- Reactivity: The absence of the 3-oxo group eliminates keto-enol tautomerism, reducing versatility in condensation reactions. Bromine’s position may favor different mechanistic pathways in substitutions .

Data Table: Key Properties of Ethyl 4-Bromo-2,2-Dimethyl-3-Oxobutanoate and Analogs

Biological Activity

Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate (CAS: 63891-88-3) is a β-keto ester characterized by its unique molecular structure featuring a bromine atom at the fourth position of a pentanoate chain. This compound has garnered interest due to its potential biological activities and applications in organic synthesis. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Potential Biological Activities:

-

Anticancer Properties:

- Similar bromo-substituted ketones have been investigated for their anticancer effects. The bromine substituent may play a role in modulating biological pathways involved in cancer cell proliferation and apoptosis.

-

Enzyme Inhibition:

- The electrophilic nature of the carbonyl group in β-keto esters allows them to interact with enzyme active sites, potentially inhibiting key metabolic pathways.

-

Antimicrobial Activity:

- Some derivatives of β-keto esters have demonstrated antimicrobial properties, suggesting that ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate could also exhibit similar effects against various pathogens.

Synthesis Methods

Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate can be synthesized through several methods, including:

-

Bromination of Ethyl 3-Oxobutanoate:

- Using carbon tetrabromide in the presence of a suitable catalyst to introduce the bromine atom at the desired position.

- Direct Alkylation:

Case Study 1: Anticancer Activity

A study investigating bromo-substituted β-keto esters found that certain derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Enzyme Interaction

Research on similar β-keto esters revealed that they could act as competitive inhibitors for enzymes involved in metabolic pathways such as glycolysis and fatty acid metabolism. This suggests that ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate may also interact with key metabolic enzymes, warranting further investigation into its pharmacological potential.

Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 4-bromo-3-oxobutanoate | C7H11BrO3 | Lacks dimethyl substitution; simpler structure |

| Methyl 4-bromo-2,2-dimethyl-3-oxobutanoate | C8H13BrO3 | Methyl instead of ethyl; similar reactivity |

| Ethyl 5-bromo-2,2-dimethyl-4-oxobutanoate | C8H13BrO3 | Bromine at position five; different reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.